REACTION_CXSMILES
|
[CH:1]1[C:13]2[CH:12]([CH2:14][O:15][C:16]([NH:18][CH2:19][CH2:20][O:21][CH2:22][CH2:23][O:24][CH2:25][C:26]([OH:28])=[O:27])=[O:17])[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[CH:4]=[CH:3][CH:2]=1.[CH3:29][C:30](=[CH2:32])[CH3:31].OS(O)(=O)=O>ClCCl>[C:30]([O:27][C:26](=[O:28])[CH2:25][O:24][CH2:23][CH2:22][O:21][CH2:20][CH2:19][NH:18][C:16]([O:15][CH2:14][CH:12]1[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=2[C:5]2[C:13]1=[CH:1][CH:2]=[CH:3][CH:4]=2)=[O:17])([CH3:32])([CH3:31])[CH3:29]
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)COC(=O)NCCOCCOCC(=O)O
|
Name
|
|
Quantity
|
546 mg
|
Type
|
reactant
|
Smiles
|
CC(C)=C
|
Name
|
|
Quantity
|
4.3 μL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with sat. bicarbonate solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After drying over sodium sulfate the solvent
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
the residue obtained
|
Type
|
CUSTOM
|
Details
|
purified by chromatography on silica gel with a cHex EtOAc gradient
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(COCCOCCNC(=O)OCC1C2=CC=CC=C2C=2C=CC=CC12)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 145 mg | |
YIELD: PERCENTYIELD | 84.4% | |
YIELD: CALCULATEDPERCENTYIELD | 84.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |